molecular formula C17H22N2O8 B12324729 5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

Cat. No.: B12324729
M. Wt: 382.4 g/mol
InChI Key: NBDDNYQRWHNTOO-UHFFFAOYSA-N
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Description

5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate is an organic compound with a complex structure It is characterized by the presence of a nitrophenyl group, a methyl group, and a pentanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate typically involves multiple steps. One common method includes the nitration of aniline followed by the replacement of the amino group via its diazonium derivative . Another approach involves the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as hydroxylamine hydrochloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate involves its interaction with molecular targets such as enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pentanedioate moiety can interact with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDDNYQRWHNTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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